N-(3-methylpyridin-2-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives is a common theme in the provided research. For instance, one study describes the synthesis of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, which was characterized using various spectroscopic methods and X-ray diffraction . Another paper reports the synthesis of novel thiazole derivatives of N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine, highlighting their biological activities and characterizing them through spectral data . Although these papers do not directly discuss the synthesis of "N-(3-methylpyridin-2-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride," they provide valuable insights into the synthesis and characterization of related thiazole compounds.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often determined using single crystal X-ray diffraction, as seen in the study of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine . This technique allows for the precise determination of the crystal system and space group, as well as the analysis of intermolecular contacts and electrostatic potential through Hirshfeld surface analysis. Such detailed structural information is crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of thiazole derivatives with primary amines is explored in one of the papers, leading to the synthesis of new hexadentate ligands for hard metal(III) ions . This demonstrates the potential of thiazole compounds to participate in complex chemical reactions, forming new structures with specific applications, such as in molecular imaging.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be studied through various analytical techniques. For example, the thermal stability of the compounds can be assessed using TGA/DTA, while their electronic properties can be predicted through TD-DFT calculations and Frontier molecular orbital (FMO) analysis . These studies provide a comprehensive understanding of the behavior of thiazole compounds under different conditions and their electronic characteristics.
properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-4-(4-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2.ClH/c1-9-6-12(18-7-9)11-8-19-14(16-11)17-13-10(2)4-3-5-15-13;/h3-8H,1-2H3,(H,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPGGLMEXQFPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC(=CS3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride |
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